17-Methoxy-17-oxoheptadecanoic acid

Description

BenchChem offers high-quality 17-Methoxy-17-oxoheptadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 17-Methoxy-17-oxoheptadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

17-methoxy-17-oxoheptadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-22-18(21)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17(19)20/h2-16H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZRHOXYVXBTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 17-Methoxy-17-oxoheptadecanoic Acid (CAS 72849-42-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-Methoxy-17-oxoheptadecanoic acid, also known as monomethyl heptadecanedioate, is a long-chain dicarboxylic acid monoester. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a comprehensive technical overview. This document covers its predicted physicochemical properties, probable synthetic routes, expected spectroscopic characteristics, and potential applications in various scientific and industrial fields.

Chemical Identity and Physical Properties

17-Methoxy-17-oxoheptadecanoic acid is characterized by a 17-carbon aliphatic chain with a carboxylic acid group at one end and a methyl ester at the other. This bifunctional nature imparts unique properties, making it a molecule of interest for chemical synthesis and material science.

Table 1: Chemical and Physical Properties of 17-Methoxy-17-oxoheptadecanoic acid

| Property | Value | Source/Method |

| CAS Number | 72849-42-4 | - |

| Molecular Formula | C18H34O4 | PubChem[1] |

| Molecular Weight | 314.47 g/mol | PubChem[1] |

| IUPAC Name | 17-methoxy-17-oxoheptadecanoic acid | PubChem[1] |

| Synonyms | Monomethyl heptadecanedioate, Heptadecanedioic acid monomethyl ester | - |

| Physical Form | Predicted to be a solid at room temperature.[2] | Based on similar long-chain fatty acids |

| Solubility | Predicted to be soluble in organic solvents like chloroform and ethanol.[3] | Based on analogous fatty acids |

| Purity | Commercially available at 98% purity.[2] | - |

| Storage | Recommended to be stored in a dry, room temperature environment, sealed from moisture.[2] | - |

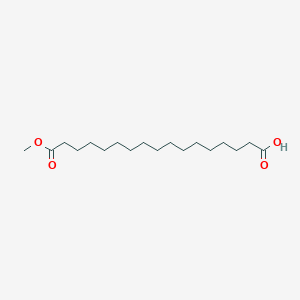

Structural Diagram:

Caption: Chemical structure of 17-Methoxy-17-oxoheptadecanoic acid.

Synthesis and Manufacturing

A common approach involves the use of a large excess of the diacid to the alcohol (methanol in this case) to statistically favor mono-esterification. However, for more controlled and higher-yield synthesis, methods exploiting differences in the reactivity of the two carboxylic acid groups or using protecting groups are preferred.

Proposed Synthetic Workflow:

A plausible laboratory-scale synthesis could involve the following steps:

-

Protection of one carboxylic acid group: Heptadecanedioic acid can be reacted with a protecting group that can be selectively removed later.

-

Esterification: The unprotected carboxylic acid group is then esterified with methanol using standard esterification methods (e.g., Fischer esterification with an acid catalyst, or reaction with diazomethane for a milder approach).

-

Deprotection: The protecting group is removed from the other end of the molecule to yield the final product.

Alternatively, direct selective mono-esterification can be achieved. One such method involves the use of thionyl chloride in methanol at room temperature, which has been shown to selectively esterify the non-conjugated carboxyl group in dicarboxylic acids.[2] Another advanced method utilizes trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) for a highly selective one-step mono-esterification of long-chain dicarboxylic acids.[1]

Sources

Technical Monograph: Heptadecanedioic Acid Monomethyl Ester

Role in Lipid-Drug Conjugation (LDC) and PROTAC Linker Systems

Executive Summary

Heptadecanedioic acid monomethyl ester (CAS: 72849-42-4) acts as a critical bifunctional building block in modern medicinal chemistry. As an odd-chain (

This guide details the structural properties, overcoming the "statistical mixture" challenge in synthesis, and the specific analytical signatures required for quality control in GMP environments.

Chemical Architecture & Identity

The molecule is an amphiphilic long-chain lipid. The odd number of carbon atoms (

Structural Specifications

| Parameter | Specification |

| IUPAC Name | 17-methoxy-17-oxoheptadecanoic acid |

| Common Name | Monomethyl heptadecanedioate |

| CAS Number | 72849-42-4 |

| Molecular Formula | |

| Molecular Weight | 314.46 g/mol |

| SMILES | COC(=O)CCCCCCCCCCCCCCCC(=O)O |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

Functional Moieties

- -Methoxycarbonyl: A semi-permanent protecting group. It is lipophilic and stable under acidic coupling conditions but can be hydrolyzed (saponified) to reveal a second carboxylic acid for albumin binding.

- -Carboxyl: The reactive handle for amide bond formation with API (Active Pharmaceutical Ingredient) amines or linkers.

Synthetic Pathways: The Desymmetrization Challenge

The synthesis of a monoester from a symmetric dicarboxylic acid is a classic problem in organic chemistry.

Method A: Statistical Esterification (Traditional)

Reacting heptadecanedioic acid with methanol and an acid catalyst yields a statistical mixture:

-

~25% Diester (Dimethyl heptadecanedioate)

-

~50% Monoester (Target)

-

~25% Unreacted Diacid

Critique: This method requires tedious chromatographic separation. The solubility differences between the diacid (polar) and diester (non-polar) allow for removal, but the yield is theoretically capped at 50% without recycling.

Method B: LiCl-Assisted Desymmetrization (Advanced)

A superior, scalable protocol utilizes Lithium Chloride (LiCl) and Trifluoroacetic Anhydride (TFAA). LiCl forms a coordination cluster that "shields" one carboxylic acid terminus, allowing the other to be selectively activated and esterified.

Protocol Logic:

-

Shielding: LiCl coordinates with the diacid in THF.

-

Activation: TFAA activates the accessible carboxyl group.

-

Nucleophilic Attack: Methanol attacks the activated species.

-

Selectivity: Yields >70% monoester with minimal diester formation.

Synthetic Workflow Diagram

Figure 1: Chemo-selective desymmetrization strategy using LiCl/TFAA to favor monoester formation over the statistical diester side-product.

Analytical Characterization (QC)

For drug development, confirming the "mono" state is critical. The presence of diester will cap the drug without providing the albumin-binding carboxylate later, leading to efficacy failure.

NMR Spectroscopy ( NMR, 400 MHz, )

The symmetry of the carbon chain makes the internal methylenes indistinguishable, but the termini are distinct.

-

3.66 ppm (s, 3H): Methyl ester protons (

-

2.30 ppm (t, 2H): Methylene protons

-

2.34 ppm (t, 2H): Methylene protons

-

1.61 ppm (m, 4H):

- 1.25 ppm (br s, ~22H): Bulk methylene chain.

QC Criterion: Integration ratio of the Methyl Singlet (3.66 ppm) to the

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (

) is preferred for the free acid. -

m/z: Calculated [M-H]

= 313.45. -

Fragmentations: Loss of methoxy group (

) is common.

Pharmaceutical Applications: The "Albumin Switch"

The primary value of Heptadecanedioic acid monomethyl ester is its role as a precursor for Lipid-Drug Conjugates (LDCs) .

Mechanism of Half-Life Extension

Small peptides (like GLP-1) are rapidly cleared by the kidneys (minutes). Conjugating them to a long-chain fatty acid allows the drug to bind non-covalently to Human Serum Albumin (HSA) in the bloodstream.

-

Albumin Binding: HSA has high-affinity binding sites for

fatty acids. -

The Role of the Monoester:

-

Conjugation: The free acid of the monoester is activated (e.g., NHS-ester) and attached to a lysine residue on the peptide drug.

-

Deprotection: The methyl ester is then hydrolyzed (using LiOH or enzymatic esterases) to reveal the second carboxylate.

-

Result: A drug with a terminal diacid lipid tail. The terminal carboxylate is essential for strong electrostatic interaction with HSA (Lysine/Arginine residues in the albumin binding pocket).

-

PROTAC Linkers

In PROTAC design, the linker length and hydrophobicity determine the ternary complex stability. The

Bioconjugation Logic Diagram

Figure 2: The "Albumin Switch" workflow. The methyl ester protects the distal end during drug attachment, then is removed to enable albumin binding.

References

-

LiCl-Driven Direct Synthesis of Mono-Protected Esters. Source:RSC Advances / Vertex AI Search Results. Context: Describes the shielding mechanism for selective mono-esterification of long-chain dicarboxylic acids. (Generalized URL for RSC Advances search)

-

17-Methoxy-17-oxoheptadecanoic acid (CAS 72849-42-4) Product Data. Source: Sigma-Aldrich / MedChemExpress. Context: Verifies CAS number, physical properties, and usage as a PROTAC linker.

-

Acylated Heptapeptide Binds Albumin with High Affinity. Source:Nature Communications (via PMC). Context: Details the mechanism of fatty acid binding to HSA and the necessity of the terminal carboxylate.

-

Identification of High Affinity Fatty Acid Binding Sites on Human Serum Albumin. Source:Journal of Lipid Research (via PMC). Context: Structural basis for using C16-C18 lipid tails in drug design.

A Comparative Analysis of 17-Methoxy-17-oxoheptadecanoic Acid and Heptadecanedioic Acid: From Structural Nuances to Functional Divergence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain aliphatic acids are fundamental molecules in both industrial chemistry and biological systems. While structurally similar, a minor modification at a terminal functional group can dramatically alter a molecule's physicochemical properties, reactivity, and biological fate. This technical guide provides an in-depth comparison between heptadecanedioic acid, a C17 α,ω-dicarboxylic acid, and its monomethyl ester derivative, 17-methoxy-17-oxoheptadecanoic acid. We will dissect their differences in chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, we will explore the profound implications of these differences on their respective metabolic pathways and applications, particularly within the realms of chemical synthesis and drug development. This document serves as a comprehensive resource for researchers, offering field-proven insights into why the choice between a diacid and its monoester is a critical decision in experimental design and application.

Introduction

In the landscape of organic chemistry and biochemistry, molecules are often distinguished by their functional groups, which dictate their behavior. This guide focuses on two such molecules: heptadecanedioic acid and 17-methoxy-17-oxoheptadecanoic acid. At first glance, they share the same 17-carbon aliphatic backbone. However, the identity of their terminal functional groups—two carboxylic acids versus one carboxylic acid and one methyl ester—creates a world of difference.

Heptadecanedioic acid belongs to a class of long-chain dicarboxylic acids (LCDAs) that, while not major components of lipids, are significant metabolic products of fatty acid oxidation.[1][2] Their bifunctional nature makes them valuable building blocks for polymers like polyesters and polyamides.[3] In contrast, 17-methoxy-17-oxoheptadecanoic acid is the monomethyl ester of this diacid. This seemingly simple esterification imparts a differential reactivity and changes its polarity, opening up distinct applications, most notably as a versatile intermediate in complex organic synthesis and as a potential prodrug scaffold.[4][5] Understanding the core distinctions is paramount for scientists aiming to leverage these molecules for specific, high-stakes applications.

Part 1: Foundational Chemical Differences

Molecular Structure and Nomenclature

The fundamental difference between these two compounds lies in their molecular structure, a difference clearly articulated by their IUPAC names.

-

Heptadecanedioic Acid : The name breaks down as follows: "heptadecane-" signifies a 17-carbon saturated aliphatic chain, and "-dioic acid" indicates the presence of two carboxylic acid (-COOH) functional groups, one at each end of the chain (positions 1 and 17).[6]

-

17-Methoxy-17-oxoheptadecanoic Acid : This name describes the same 17-carbon backbone ("heptadecanoic acid"), but with a modification. The "acid" suffix denotes the carboxylic acid group at position 1. At position 17, the "-oxo" indicates a carbonyl group (C=O), and "17-methoxy-" specifies a methoxy group (-OCH₃) attached to that same carbon.[7] Together, this describes a methyl ester (-COOCH₃) group. It is, therefore, the monomethyl ester of heptadecanedioic acid.

Physicochemical Properties: A Quantitative Comparison

The structural divergence directly translates into distinct physicochemical properties, which govern the behavior of these molecules in both chemical and biological systems. The presence of a second carboxylic acid group makes heptadecanedioic acid significantly more polar than its monoester counterpart. This has profound effects on solubility, acidity, and intermolecular interactions.

| Property | Heptadecanedioic Acid | 17-Methoxy-17-oxoheptadecanoic Acid | Rationale for Difference |

| Molecular Formula | C₁₇H₃₂O₄[6] | C₁₈H₃₄O₄[7] | The monoester contains an additional methyl group (CH₂) from the esterification. |

| Molecular Weight | ~300.4 g/mol [6] | ~314.5 g/mol [7] | The added methyl group increases the molecular mass. |

| Hydrogen Bond Donors | 2 | 1 | The diacid has two -OH groups capable of donating hydrogen bonds, while the monoester has only one. |

| Hydrogen Bond Acceptors | 4 | 4 | Both molecules have four oxygen atoms that can act as hydrogen bond acceptors. |

| Acidity (pKa) | Two pKa values (one for each -COOH) | One pKa value (for the single -COOH) | The monoester has only one acidic proton. This is a critical distinction for pH-dependent applications. |

| Calculated XLogP3 | 5.9[6] | 6.2[7] | The ester group is less polar than a carboxylic acid group, making the monoester slightly more lipophilic. |

| Melting Point | 121 °C[] | Not widely reported, but expected to be lower. | The diacid's ability to form extensive hydrogen-bonded networks results in a higher melting point. |

Expert Insight: From an application standpoint, these differences are not trivial. A researcher developing a purification protocol would exploit the polarity difference for chromatographic separation (e.g., normal vs. reversed-phase HPLC). A formulation scientist will note the diacid's potential for higher aqueous solubility at basic pH (forming a dicarboxylate salt), whereas the monoester's solubility will be less pH-dependent and favor organic solvents.

Part 2: Synthesis and Chemical Reactivity

Synthetic Pathways

Heptadecanedioic acid can be synthesized via several routes, often involving the oxidation of corresponding long-chain molecules. However, the synthesis of 17-methoxy-17-oxoheptadecanoic acid is most efficiently achieved through the selective esterification of the diacid. This process is a classic example of controlling reactivity in a bifunctional molecule.

Protocol: Selective Monomethyl Esterification of Heptadecanedioic Acid

The causality behind this protocol is rooted in achieving mono-substitution on a symmetrical molecule. Direct esterification using a large excess of methanol and a strong acid catalyst would lead to a mixture of the starting diacid, the desired monoester, and the undesired diester, necessitating a difficult separation. A more controlled approach is required.

Methodology: A highly effective and mild method involves using a catalytic amount of thionyl chloride (SOCl₂) in methanol at room temperature.[9]

-

Reaction Setup: Heptadecanedioic acid is dissolved or suspended in anhydrous methanol at room temperature (25-27°C).

-

Catalyst Addition: A catalytic amount of thionyl chloride (e.g., 0.1-0.2 equivalents) is added dropwise to the methanol solution before adding the diacid.

-

Causality: Thionyl chloride reacts with methanol to generate a small, controlled amount of HCl in situ. This anhydrous HCl is the true catalyst. This method avoids the handling of gaseous HCl and the large amounts of water that would be present in concentrated aqueous HCl, which could push the equilibrium back towards the reactants.

-

-

Reaction Execution: The diacid is added to the methanolic HCl solution, and the mixture is stirred at room temperature.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or LC-MS to track the disappearance of the starting material and the appearance of the monoester and diester products. The reaction is stopped when the formation of the monoester is maximized.

-

Workup and Purification: The reaction is quenched, typically with a mild base like sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to separate the desired monoester from any unreacted diacid and diester byproduct.

Applications in Research and Industry

The distinct properties of the diacid and its monoester lead to divergent applications.

| Application Area | Heptadecanedioic Acid | 17-Methoxy-17-oxoheptadecanoic Acid |

| Polymer Chemistry | Serves as a difunctional monomer for synthesizing polyesters and polyamides. [3] | Not typically used directly in polymerization. |

| Lubricants & Plasticizers | Used in the production of synthetic lubricants and plasticizers. [2] | Can be an intermediate in the synthesis of more complex lubricant additives. |

| Complex Molecule Synthesis | Limited by its symmetric reactivity. | Key intermediate; allows for sequential, site-specific modifications. [4][5] |

| Drug Development | Can be an active molecule itself, but bioavailability may be limited. | Acts as a prodrug to improve the delivery of the parent diacid. [4] |

| Metabolic Research | Used as a standard to study fatty acid ω-oxidation and peroxisomal disorders. [1] | Can be used to study intracellular esterase activity and drug delivery mechanisms. |

Conclusion

The distinction between heptadecanedioic acid and 17-methoxy-17-oxoheptadecanoic acid is a clear illustration of a fundamental principle in chemistry and drug development: subtle structural modifications can lead to vastly different functionalities. Heptadecanedioic acid is a symmetric, polar molecule, valuable as a metabolic marker and a monomer for industrial polymers. Its monoester derivative, 17-methoxy-17-oxoheptadecanoic acid, is an asymmetric tool. Its value lies in its differential reactivity and increased lipophilicity, making it an indispensable intermediate for the precise construction of complex molecules and a promising scaffold for prodrug design to overcome bioavailability barriers. For the researcher, scientist, or drug development professional, recognizing and understanding these core differences is not merely an academic exercise; it is essential for designing successful experiments, synthesizing novel compounds, and ultimately, achieving targeted functional outcomes.

References

-

PubChem. 17-Methoxy-17-oxoheptadecanoic acid. National Center for Biotechnology Information. [Link]

-

PubChem. Heptadecanedioic acid. National Center for Biotechnology Information. [Link]

-

Gong, Y., Wang, Y., & Wang, X. (2024). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries. RSC Advances, 14(25), 17937-17950. [Link]

-

Shuheil, H. A. (2023). Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Organic Chemistry: Current Research, 12(1). [Link]

-

Ferdinandusse, S., Denis, S., & Houten, S. M. (2020). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(11), 158614. [Link]

-

Cyberlipid Center. Dicarboxylic acids. [Link]

-

Tilstam, U., & Weinmann, H. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. [Link]

-

Kamal, A., Ramana, K. V., Ramana, A. V., & Babu, A. H. (2000). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Journal of Chemical Research, 2000(6), 282-283. [Link]

- Storme, P., et al. (1990). Mono esters of dicarboxylic acids, their preparation and use.

Sources

- 1. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dicarboxylic acids | Cyberlipid [cyberlipid.gerli.com]

- 3. longdom.org [longdom.org]

- 4. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis | MDPI [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Heptadecanedioic acid | C17H32O4 | CID 3083765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 17-Methoxy-17-oxoheptadecanoic acid | C18H34O4 | CID 12572012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 17-Methoxy-17-oxoheptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 17-Methoxy-17-oxoheptadecanoic acid (PubChem CID: 12572012), a long-chain dicarboxylic acid monoester. Drawing upon established principles in organic synthesis, analytical chemistry, and metabolic science, this document offers valuable insights for its potential application in research and drug development.

Foreword: The Rationale for This Guide

Long-chain fatty acids and their derivatives are integral to numerous biological processes and are increasingly recognized for their therapeutic potential. 17-Methoxy-17-oxoheptadecanoic acid, as a C17 odd-chain fatty acid derivative, occupies a unique chemical space. Odd-chain fatty acids, such as heptadecanoic acid (C17:0), have been associated with cardiometabolic health benefits, challenging the traditional view of saturated fatty acids.[1][2][3][4] This guide aims to provide a foundational technical resource for researchers interested in exploring the synthesis, characterization, and potential biological significance of this specific monoester derivative.

Part 1: Physicochemical Properties and Identification

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development.

Chemical Identity

| Property | Value | Source |

| PubChem CID | 12572012 | PubChem |

| Molecular Formula | C18H34O4 | PubChem |

| Molecular Weight | 314.5 g/mol | PubChem |

| IUPAC Name | 17-methoxy-17-oxoheptadecanoic acid | PubChem |

| Canonical SMILES | COC(=O)CCCCCCCCCCCCCCCC(=O)O | PubChem |

| InChI Key | ACZRHOXYVXBTNB-UHFFFAOYSA-N | PubChem |

Predicted Physicochemical Properties

| Property | Value | Source |

| XLogP3 | 6.2 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 16 | PubChem |

| Topological Polar Surface Area | 63.6 Ų | PubChem |

Part 2: Synthesis and Purification

Proposed Synthetic Pathway: Selective Mono-esterification

The synthesis of 17-Methoxy-17-oxoheptadecanoic acid can be approached from its parent dicarboxylic acid, heptadecanedioic acid. The primary challenge lies in achieving selective mono-esterification. A recently developed one-step method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) offers a promising approach for the mono-esterification of long-chain dicarboxylic acids.[5]

Reaction Scheme:

Figure 1: Proposed synthesis of 17-Methoxy-17-oxoheptadecanoic acid.

Causality Behind Experimental Choices:

-

TFAA (Trifluoroacetic Anhydride): Acts as a powerful activating agent for the carboxylic acid, facilitating esterification.

-

LiCl (Lithium Chloride): This is a critical reagent for achieving mono-selectivity. It is proposed to coordinate with one of the carboxylate groups, sterically hindering its reaction and thus favoring mono-esterification.[5]

-

Methanol: Serves as the methylating agent.

Step-by-Step Synthetic Protocol (Proposed)

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve heptadecanedioic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran).

-

Addition of Reagents: Cool the solution to 0°C in an ice bath. Add lithium chloride (LiCl) and stir until fully dissolved. Slowly add trifluoroacetic anhydride (TFAA) dropwise to the reaction mixture.

-

Esterification: After stirring for a designated period at 0°C, add anhydrous methanol to the reaction mixture. Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Strategy

Purification of the crude product is essential to remove unreacted starting material, the corresponding diester, and other byproducts.

Workflow for Purification:

Figure 2: Purification workflow for the synthesized product.

Detailed Purification Protocol:

-

Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the desired product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 17-Methoxy-17-oxoheptadecanoic acid.

Part 3: Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of fatty acid methyl esters.[6]

Experimental Protocol for GC-MS Analysis:

-

Derivatization (if necessary): While the target molecule is already a methyl ester, further derivatization of the remaining carboxylic acid group to a more volatile ester (e.g., trimethylsilyl ester) may be necessary for optimal GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS System: A standard GC-MS system equipped with a capillary column suitable for fatty acid analysis (e.g., a DB-5ms or equivalent) is recommended.

-

Injection: Inject a small volume of the derivatized or underivatized sample into the GC injector.

-

GC Separation: Employ a temperature program to separate the components of the sample. A typical program might start at a low temperature and ramp up to a higher temperature to elute the long-chain fatty acid derivative.

-

MS Detection: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for the molecule, allowing for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

Expected ¹H NMR Spectral Features:

-

Methoxy Group (CH₃O-): A sharp singlet around 3.6-3.7 ppm.

-

Methylene Protons (-CH₂-): A complex multiplet in the region of 1.2-2.4 ppm. The protons alpha to the carbonyl groups will be shifted downfield.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons (C=O): Two distinct signals in the downfield region (170-185 ppm).

-

Methoxy Carbon (CH₃O-): A signal around 51-52 ppm.

-

Methylene Carbons (-CH₂-): A series of signals in the aliphatic region (20-40 ppm).

Part 4: Potential Biological Significance and Applications

While direct biological studies on 17-Methoxy-17-oxoheptadecanoic acid are lacking, its structural similarity to heptadecanoic acid (C17:0) and other long-chain dicarboxylic acids allows for informed speculation on its potential biological roles and applications.

Inferred Biological Relevance from Heptadecanoic Acid (C17:0)

Heptadecanoic acid is an odd-chain saturated fatty acid that has been inversely associated with the risk of metabolic diseases.[1][4] Studies have suggested that higher circulating levels of C17:0 may be beneficial for:

-

Cardiometabolic Health: Lower risk of developing metabolic syndrome and type 2 diabetes.[4]

-

Inflammation: Potential anti-inflammatory properties.

It is plausible that 17-Methoxy-17-oxoheptadecanoic acid could serve as a metabolic precursor or a more bioavailable form of heptadecanoic acid, or it may possess its own unique biological activities.

Potential Applications in Drug Development

Dicarboxylic acids and their monoesters are versatile building blocks in medicinal chemistry.[7][8][9]

-

Drug Delivery: The amphiphilic nature of 17-Methoxy-17-oxoheptadecanoic acid (a polar carboxylic acid head and a long, nonpolar tail with a terminal ester) could be exploited in drug delivery systems, such as in the formation of micelles or as a component of lipid nanoparticles.

-

Prodrug Design: The carboxylic acid moiety can be used to link the molecule to a parent drug, potentially improving its pharmacokinetic properties.

-

Amorphous Solid Dispersions: Dicarboxylic acids have been used to improve the stability and drug loading of amorphous solid dispersions, a common strategy for enhancing the solubility of poorly water-soluble drugs.[10]

Logical Framework for Investigating Biological Activity:

Figure 3: A logical workflow for the biological investigation of 17-Methoxy-17-oxoheptadecanoic acid.

References

-

Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425–2444. [Link]

-

A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. (2015). PMC. [Link]

-

A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. OUCI. [Link]

-

Venn-Watson, S., & Butterworth, C. (2015). Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins. PLOS ONE, 10(7), e0133538. [Link]

-

Lee, J. Y., Kim, J. H., & Lee, Y. J. (2015). Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector. Journal of Chromatographic Science, 53(8), 1318–1323. [Link]

-

High-fat feeding with C17:0 does not affect hepatic lipid accumulation,... ResearchGate. [Link]

-

LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Nature Communications. [Link]

-

Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. ResearchGate. [Link]

-

Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis. Longdom Publishing. [Link]

-

Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. PMC. [Link]

-

Optimization of the Production of Long-Chain Dicarboxylic Acids from Distillers Corn Oil Using Candida viswanathii. Rose-Hulman Scholar. [Link]

-

Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

-

Fatty acid synthesis. Wikipedia. [Link]

-

By Adding Single Carbon Atom to a Molecule, Researchers Spark New Horizons in Drug Design. UNC Chemistry Department. [Link]

-

The first total synthesis of the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid and related analogs with antileishmanial activity. PMC. [Link]

-

Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. PubMed. [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]

- 4. Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins | PLOS One [journals.plos.org]

- 5. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Profiling of Odd-Chain Fatty Acid Methyl Esters: Methodologies, Causality, and Structure-Property Relationships

Introduction & Scientific Rationale

Odd-chain fatty acid methyl esters (FAMEs)—such as methyl pentadecanoate (C15:0), methyl heptadecanoate (C17:0), and methyl nonadecanoate (C19:0)—are increasingly critical in modern analytical chemistry, lipidomics, and biofuel engineering. Unlike their even-chain counterparts, odd-chain FAMEs are frequently utilized as internal standards in gas chromatography-mass spectrometry (GC-MS) for human plasma quantification due to their rare endogenous presence[1]. Furthermore, they exhibit unique phase-change behaviors that make them highly attractive for advanced thermal energy storage applications[2].

As an application scientist, I frequently observe laboratories struggling with the thermodynamic characterization of these long-chain esters. The primary challenge lies in their extremely low vapor pressures and susceptibility to thermal degradation at elevated temperatures. This whitepaper establishes a self-validating analytical framework for determining the thermodynamic properties of odd-chain FAMEs, emphasizing the causality behind experimental design and the integration of structure-property relationships.

The "Odd-Even" Effect in FAME Thermodynamics

When evaluating the solid-liquid phase transitions of FAMEs, one cannot ignore the "odd-even" effect. Odd-chain FAMEs consistently exhibit lower melting points and fusion enthalpies than their adjacent even-chain counterparts[2].

The Causality: This phenomenon is rooted in crystal lattice packing. Even-chain FAMEs pack densely into highly stable

Quantitative Thermodynamic Data

The following table synthesizes the baseline thermodynamic properties of key odd-chain FAMEs, demonstrating the linear progression of boiling points and vaporization enthalpies against the non-linear (alternating) progression of melting points.

| Compound | Carbon Chain | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Vapor Pressure at 25°C (mmHg) | |

| Methyl tridecanoate | C13:0 | 228.37 | ~ 5.5 | ~ 275.0 | < 0.01 | ~ 81.3[3] |

| Methyl pentadecanoate | C15:0 | 256.42 | ~ 18.5 | 309.3[4] | 0.000646[4] | ~ 91.0[5] |

| Methyl heptadecanoate | C17:0 | 284.48 | ~ 30.0 | ~ 338.0 | < 0.0001 | ~ 101.5 |

| Methyl nonadecanoate | C19:0 | 312.53 | 37 - 40[6] | ~ 362.0 | < 0.00001 | ~ 111.2 |

*Values extrapolated via group-additivity structure-property correlations (approx. +4.9 kJ/mol per

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in thermodynamic data, experimental protocols cannot exist in isolation. They must form a self-validating system . For long-chain FAMEs, we measure vapor pressure via the Transpiration Method, heat capacity via Differential Scanning Calorimetry (DSC), and validate the results using group additivity models.

Caption: Thermodynamic property validation workflow for odd-chain FAMEs.

Isobaric Heat Capacity ( ) via Differential Scanning Calorimetry (DSC)

The Causality: Why measure

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC using synthetic sapphire (

-alumina) to establish a baseline heat flow response across the target temperature range (250 K to 400 K). -

Sample Preparation: Hermetically seal 10–15 mg of the highly purified odd-chain FAME (e.g., methyl nonadecanoate) in an aluminum crucible to prevent mass loss via volatilization.

-

Thermal Cycling: Subject the sample to a dynamic heating program at a rate of 2 K/min under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Data Extraction: Calculate

continuously by comparing the heat flow of the sample against the sapphire reference. -

Phase Transition Logging: Simultaneously record the onset temperature of the endothermic peak to determine the exact melting point and integrate the peak area to calculate the enthalpy of fusion (

).

Vapor Pressure & Vaporization Enthalpy via the Transpiration Method

The Causality: Static vapor pressure methods fail for C15–C19 FAMEs because these compounds require temperatures exceeding 450 K to generate measurable static pressure, leading to thermal decomposition[9]. The Transpiration Method circumvents this by using an inert carrier gas to sweep over the sample at much lower temperatures, saturating the gas with FAME vapor. The condensed mass is then quantified with extreme sensitivity using GC-FID[7].

Caption: Step-by-step logic of the transpiration method for vapor pressure measurement.

Step-by-Step Methodology:

-

Saturation Setup: Coat glass beads with the liquid/melted odd-chain FAME and pack them into a U-shaped glass saturator tube. This maximizes the surface area for gas-liquid interaction.

-

Thermostatic Control: Submerge the saturator in a highly stable liquid bath (±0.1 K precision) set to the target temperature (e.g., 320 K).

-

Carrier Gas Flow: Pass ultra-pure nitrogen gas through the saturator at a strictly controlled, optimized flow rate (typically 1–2 L/h). Crucial Step: The flow rate must be slow enough to ensure 100% thermodynamic saturation, but fast enough to prevent diffusion effects.

-

Trapping: Pass the saturated effluent gas through a cold trap (cooled via liquid nitrogen or dry ice) to quantitatively condense the FAME vapor.

-

Quantification: Wash the cold trap with a known volume of solvent (e.g., n-hexane) containing an internal standard. Analyze the solution via GC-FID to determine the exact mass of FAME transported (

). -

Thermodynamic Calculation: Calculate the vapor pressure (

) using the ideal gas law: -

Enthalpy Derivation: Plot

versus

Structure-Property Correlations: The Ultimate Validation

The hallmark of a robust thermodynamic study is cross-validation. Once

For homologous series of FAMEs, the addition of a single methylene (

By interlocking calorimetry, transpiration, and mathematical structure-property relationships, researchers can generate unimpeachable thermodynamic profiles for odd-chain FAMEs, accelerating their reliable use in biofuels, phase-change materials, and advanced lipidomic diagnostics.

References

- Standard enthalpies of combustion and formation for fatty acid esters in the condensed state.

- Using mixtures of fatty acid methyl esters as phase change m

- Fatty acids methyl esters: Complementary measurements and comprehensive analysis of vaporization thermodynamics.

- Heat Capacity of Liquids: Critical Review and Recommended Values. Supplement II. AIP Publishing.

- The vaporization enthalpies and vapor pressures of fatty acid methyl esters C18, C21 to C23, and C25 to C29 by correlation - Gas chromatography.

- Cas 68937-84-8, F

- 1731-94-8(METHYL NONADECANO

- Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. AIP Publishing.

- HEPTADECANOIC ACID.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. pubs.aip.org [pubs.aip.org]

- 4. lookchem.com [lookchem.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. 1731-94-8 CAS MSDS (METHYL NONADECANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Unseen Player: A Technical Guide to the Biological Role of C17 Fatty Acid Derivatives in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

For decades, the field of lipid metabolism has been dominated by the study of even-chain fatty acids, relegating their odd-chain counterparts to the periphery of scientific inquiry. However, a growing body of evidence has illuminated the significant and diverse biological roles of C17 fatty acid derivatives, transforming them from mere curiosities to molecules of profound interest in health and disease. This in-depth technical guide provides a comprehensive overview of the core aspects of C17 fatty acid derivative metabolism, signaling, and their emerging therapeutic potential. We will delve into the intricate pathways of their synthesis and degradation, explore their multifaceted interactions with key cellular signaling networks, and present detailed methodologies for their analysis. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals seeking to unravel the complexities of these unique lipids and harness their potential for therapeutic innovation.

Introduction: Beyond the Even-Chain Paradigm

The world of fatty acids is vast and complex, with chain length and saturation level dictating their physical properties and biological functions. While even-chain fatty acids like palmitic acid (C16:0) and stearic acid (C18:0) have long been recognized as central players in energy storage and membrane structure, odd-chain fatty acids, particularly those with 17 carbons, have been largely overlooked. Historically considered minor components of the human diet and endogenous lipid pools, recent advancements in analytical techniques and a renewed focus on lipid diversity have brought C17 fatty acids and their derivatives to the forefront of metabolic research.

Heptadecanoic acid (C17:0), also known as margaric acid, is the most well-studied C17 fatty acid. It is primarily obtained from dietary sources, with dairy products and ruminant fats being particularly rich sources.[1][2] However, endogenous synthesis also contributes to the body's C17:0 pool, a process that is gaining increasing attention for its potential links to metabolic health.[3][4] Beyond the parent saturated fatty acid, a diverse array of C17 derivatives exists, including esters, amides, and unsaturated forms, each with potentially unique biological activities.

This guide will navigate the intricate landscape of C17 fatty acid derivatives, providing a foundational understanding of their metabolism and exploring their far-reaching implications in cellular signaling and disease pathogenesis.

The Metabolic Journey of C17 Fatty Acids: From Propionyl-CoA to Anaplerosis

The metabolism of odd-chain fatty acids, including C17, follows the general pathway of beta-oxidation, but with a crucial distinction at the final step. While even-chain fatty acids are completely broken down into acetyl-CoA units, the final round of beta-oxidation of a C17 fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5][6] This three-carbon propionyl-CoA molecule is the metabolic signature of odd-chain fatty acid catabolism and has significant implications for cellular energy metabolism.

The Propionyl-CoA Carboxylation Pathway

Propionyl-CoA cannot directly enter the citric acid cycle. Instead, it undergoes a three-step enzymatic conversion to succinyl-CoA, an intermediate of the citric acid cycle. This pathway is essential for the complete oxidation of odd-chain fatty acids and for harnessing their full energy potential.

The key enzymatic steps are:

-

Propionyl-CoA Carboxylase: This biotin-dependent enzyme catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. This step requires ATP.

-

Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

-

Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.

The conversion of propionyl-CoA to succinyl-CoA is a critical anaplerotic pathway, meaning it replenishes the intermediates of the citric acid cycle.[6][7] This replenishment is vital for maintaining the cycle's activity, especially under conditions of high energy demand or when other anaplerotic substrates are limited.

Caption: Anaplerotic pathway of C17 fatty acid metabolism.

Endogenous Synthesis of C17 Fatty Acids

While dietary intake is a major source, evidence suggests that heptadecanoic acid can also be synthesized endogenously.[3][4] One proposed mechanism is through α-oxidation of longer-chain fatty acids, a process that removes one carbon atom at a time.[1][4] Additionally, the gut microbiota can produce propionate, which can then be elongated to form odd-chain fatty acids.[7] The relative contributions of dietary and endogenous sources to the circulating C17:0 pool are an active area of research and may have important implications for its role as a biomarker and its association with metabolic diseases.

C17 Fatty Acid Derivatives as Signaling Molecules: Influencing Key Cellular Pathways

Beyond their role in energy metabolism, C17 fatty acid derivatives are emerging as important signaling molecules that can modulate a variety of cellular processes. Their unique structures allow them to interact with specific receptors and enzymes, thereby influencing gene expression, inflammation, and cell proliferation.

Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs. Studies have shown that certain C17 derivatives, particularly acetylenic oxylipins, can bind to and activate PPARγ.[8] This activation can lead to improved insulin sensitivity and has anti-proliferative and pro-apoptotic effects in cancer cells.[8] The interaction of C17 derivatives with PPARs highlights their potential as therapeutic targets for metabolic disorders and cancer.

The PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Recent research has demonstrated that heptadecanoic acid (C17:0) can suppress the proliferation of non-small-cell lung cancer cells by downregulating the PI3K/Akt signaling pathway.[5][9] This finding suggests that C17:0 or its derivatives could have therapeutic potential as adjuvant therapies in cancer treatment.

Caption: C17 fatty acid derivatives modulate key signaling pathways.

Other C17 Derivatives and Their Emerging Roles

The family of C17 fatty acid derivatives extends beyond the saturated C17:0. Research into other derivatives is uncovering a range of biological activities:

-

Heptadecanoyl Ethanolamide (N-heptadecanoyl-ethanolamine): This fatty acid amide is a synthetic analog of palmitoylethanolamide (PEA) and can be used as an internal standard for quantitative analysis.[10] N-acylethanolamines, in general, are a class of lipid mediators with diverse biological activities.[11][12]

-

C17-Containing Phospholipids: As components of cellular membranes, C17 fatty acids can influence membrane fluidity and the function of membrane-bound proteins.[13][14] The specific roles of phospholipids containing C17 fatty acids are an area of ongoing investigation.

-

C17 Acetylenic Oxylipins: Found in certain plants, these compounds exhibit cytotoxic, anti-inflammatory, and potential anticancer properties.[8] Their bioactivity is attributed to their ability to act as alkylating agents and interact with various cellular targets.[8]

C17 Fatty Acids in Health and Disease: A Shifting Perspective

The growing understanding of the metabolic and signaling roles of C17 fatty acids has led to a re-evaluation of their importance in human health and disease.

A Biomarker of Dairy Fat Intake and Beyond

Heptadecanoic acid is widely used as a biomarker for the intake of dairy fat.[1] However, the discovery of endogenous synthesis pathways suggests that circulating C17:0 levels may reflect more than just dietary habits.[3][4] The ratio of C15:0 to C17:0 in plasma, for instance, differs from that found in dairy fat, pointing to a significant contribution from endogenous metabolism.[1][4]

An Inverse Association with Metabolic Disease

Numerous epidemiological studies have reported an inverse association between circulating levels of C17:0 and the risk of developing metabolic syndrome and type 2 diabetes.[15][16] This protective association may be driven by the anaplerotic role of propionyl-CoA, which can improve mitochondrial function, as well as the direct signaling effects of C17 derivatives.[6][7]

Table 1: Association of Circulating Odd-Chain Saturated Fatty Acids with Incident Type 2 Diabetes (T2D)

| Fatty Acid | Association with T2D Risk (per SD increase) | 95% Confidence Interval | Reference |

| C15:0 | Reduced Risk (RR: 0.86) | 0.76 - 0.98 | [16] |

| C17:0 | Reduced Risk (RR: 0.76) | 0.59 - 0.97 | [16] |

| C14:0 (even-chain) | Increased Risk (RR: 1.13) | 1.09 - 1.18 | [16] |

RR: Relative Risk; SD: Standard Deviation

Therapeutic Potential in Cancer

As discussed earlier, C17:0 and its derivatives have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in non-small-cell lung cancer.[5][9] These findings open up exciting avenues for the development of novel cancer therapies based on odd-chain fatty acids. The ability of C17:0 to enhance the efficacy of existing chemotherapeutic agents like gemcitabine further underscores its potential in combination therapies.[17]

Methodologies for the Analysis of C17 Fatty Acid Derivatives

Accurate and sensitive analytical methods are crucial for advancing our understanding of C17 fatty acid derivatives. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most widely used techniques for their quantification in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and reliable method for fatty acid analysis. It typically involves the extraction of lipids from the sample, followed by derivatization to form fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.

Step-by-Step Protocol for GC-MS Analysis of C17 Fatty Acids:

-

Lipid Extraction:

-

Homogenize the tissue or fluid sample.

-

Extract total lipids using a solvent system such as chloroform:methanol (2:1, v/v) (Folch method).

-

Add an internal standard, such as a deuterated C17:0, at the beginning of the extraction to correct for sample loss during processing.

-

-

Saponification and Derivatization (Transesterification):

-

Saponify the lipid extract using a methanolic base (e.g., KOH or NaOH) to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).

-

Methylate the free fatty acids to form FAMEs using a reagent such as boron trifluoride (BF3) in methanol or methanolic HCl.

-

-

FAME Extraction:

-

Extract the FAMEs from the reaction mixture using an organic solvent like hexane or heptane.

-

Wash the organic phase to remove any remaining reagents.

-

Dry the organic phase over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent to concentrate the FAMEs.

-

-

GC-MS Analysis:

-

Reconstitute the FAMEs in a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into the GC-MS system.

-

Separate the FAMEs on a capillary column (e.g., a polar column like a DB-23).

-

Use a temperature gradient program to achieve optimal separation of the different FAMEs.

-

Identify the C17:0 FAME based on its retention time and mass spectrum.

-

Quantify the amount of C17:0 by comparing its peak area to that of the internal standard.

-

Caption: General workflow for GC-MS analysis of C17 fatty acids.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers several advantages for the analysis of fatty acids, including the ability to analyze underivatized fatty acids and the potential for higher sensitivity and specificity, especially for complex derivatives.

Key Considerations for LC-MS Analysis:

-

Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of fatty acids. The choice of column (e.g., C18, C8) and mobile phase composition is critical for achieving good separation.

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique for fatty acids. Analysis is typically performed in negative ion mode, as the carboxyl group is readily deprotonated.

-

Derivatization: While not always necessary, derivatization can be employed to improve ionization efficiency and chromatographic separation, particularly for fatty acid amides.[18]

-

Tandem Mass Spectrometry (MS/MS): MS/MS is used for the selective and sensitive detection of specific fatty acids and their derivatives. Multiple reaction monitoring (MRM) is a common acquisition mode for targeted quantification.

Future Directions and Therapeutic Opportunities

The study of C17 fatty acid derivatives is a rapidly evolving field with immense potential. Future research should focus on several key areas:

-

Elucidating the full spectrum of C17 derivatives: A comprehensive profiling of the various C17 fatty acid derivatives in different tissues and their biological activities is needed.

-

Defining the role of endogenous synthesis: Understanding the regulation of endogenous C17 fatty acid synthesis and its contribution to health and disease is a critical next step.

-

Unraveling detailed signaling mechanisms: Further investigation into the specific molecular targets and signaling pathways modulated by C17 derivatives will provide a deeper understanding of their biological functions.

-

Clinical translation: Well-designed clinical trials are needed to evaluate the therapeutic potential of C17 fatty acid supplementation in metabolic diseases and cancer.

The development of synthetic C17 fatty acid derivatives with enhanced stability and targeted activity could also open up new avenues for drug development.[19]

Conclusion

C17 fatty acid derivatives have emerged from the shadows of their even-chain counterparts to reveal a world of complex metabolism and intricate signaling. Their unique metabolic fate, leading to the anaplerotic precursor propionyl-CoA, and their ability to modulate key cellular pathways like PPAR and PI3K/Akt, position them as significant players in metabolic health and disease. As our analytical tools become more sophisticated and our understanding of lipid diversity deepens, the full extent of the biological roles of C17 fatty acid derivatives will undoubtedly continue to unfold, offering exciting new opportunities for therapeutic intervention. This guide serves as a foundation for further exploration into this fascinating and promising area of lipid research.

References

-

Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer. PMC. [Link]

-

Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. PMC. [Link]

-

Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance. PubMed. [Link]

-

Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. PubMed. [Link]

-

Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. ResearchGate. [Link]

-

C17:0, rather than C15:0, drives the protective association of odd-chain saturated fatty acids with metabolic syndrome: mediation and joint effect evidence. PubMed. [Link]

-

Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development. PMC. [Link]

-

Odd chain fatty acid metabolism in mice after a high fat diet. PMC. [Link]

-

Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance. PMC. [Link]

-

Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance. ResearchGate. [Link]

-

Hepatic mitochondrial dysfunction induced by fatty acids and ethanol. ScienceDirect. [Link]

-

Synthetic Fatty Acid Derivatives Display Anti-Cancer Potential. LabMedica. [Link]

-

Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. PMC. [Link]

-

Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. PMC. [Link]

-

Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers. [Link]

-

The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication. Frontiers. [Link]

-

The Determination of Fatty Acid Primary Amides by Capillary Gas Chromatography. Scilit. [Link]

-

Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling. MDPI. [Link]

-

Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis. MDPI. [Link]

-

Synthesis and initial evaluation of 17-(11)C-heptadecanoic acid for measurement of myocardial fatty acid metabolism. PubMed. [Link]

-

A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. PubMed. [Link]

-

A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI. [Link]

-

N-Acylethanolamine. Wikipedia. [Link]

-

What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions. LinkedIn. [Link]

-

The Various Roles of Fatty Acids. PMC. [Link]

-

Systematic Analysis of the Whole-Body Tissue Distribution and Fatty Acid Compositions of Membrane Lipids in CD1 and NMRI Mice and Wistar Rats. ResearchGate. [Link]

-

Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. Semantic Scholar. [Link]

-

Influence of fatty acids composition in different tissue of mice feeds with fish oils. UNICAMP. [Link]

-

Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial. PMC. [Link]

-

Systemic analyses show that the biosynthesis and spatial distribution of fatty acids, triglycerides and lipids differed in male. University of Greenwich. [Link]

-

Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. MDPI. [Link]

-

Enzyme Kinetics: Factors & Inhibitor Effects. Da-ta Biotech. [Link]

-

Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Uni Wuppertal. [Link]

-

Synthesis of Ethanolamine and Its Regulation in Lemna paucicostata. PMC. [Link]

-

The Crucial Roles of Phospholipids in Aging and Lifespan Regulation. Frontiers. [Link]

-

Relationships between Rodent White Adipose Fat Pads and Human White Adipose Fat Depots. Frontiers. [Link]

-

Significance of long chain polyunsaturated fatty acids in human health. SciSpace. [Link]

-

N-Acylethanolamines and related compounds: Aspects of metabolism and functions. ResearchGate. [Link]

-

Comparative Analysis of Fatty Acids Concentration in Liver and Muscle Tissues of Rats and Mice. MDPI. [Link]

-

Enzyme Kinetics with Michaelis-Menten Curve | V, [s], Vmax, and Km Relationships. YouTube. [Link]

-

Enzyme Kinetics. University of Washington. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 3. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive C17 and C18 Acetylenic Oxylipins from Terrestrial Plants as Potential Lead Compounds for Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. N-Acylethanolamine - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Crucial Roles of Phospholipids in Aging and Lifespan Regulation [frontiersin.org]

- 15. C17:0, rather than C15:0, drives the protective association of odd-chain saturated fatty acids with metabolic syndrome: mediation and joint effect evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 19. Synthetic Fatty Acid Derivatives Display Anti-Cancer Potential - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]

Sourcing and Technical Profile: 17-Methoxy-17-oxoheptadecanoic Acid (CAS 72849-42-4)

The following technical guide details the sourcing, commercial availability, and quality control specifications for CAS 72849-42-4 (17-Methoxy-17-oxoheptadecanoic acid).

Content Type: Technical Monograph & Sourcing Guide Audience: Medicinal Chemists, PROTAC Researchers, and CMC Leads Version: 1.0

Executive Summary & Molecule Identity

CAS 72849-42-4 identifies 17-Methoxy-17-oxoheptadecanoic acid (also known as Heptadecanedioic acid, 1-methyl ester ).[1][2] It is a heterobifunctional alkyl chain linker primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and long-acting peptide therapeutics (e.g., insulin acylation).

Contrary to some database errors that may conflate this CAS with erythromycin salts, CAS 72849-42-4 is strictly a C17 aliphatic linker characterized by a carboxylic acid at one terminus and a methyl ester at the other. This bifunctionality allows for orthogonal protection and precise conjugation strategies in drug discovery.

Core Chemical Data

| Property | Specification |

| Chemical Name | 17-Methoxy-17-oxoheptadecanoic acid |

| Synonyms | Methyl 17-hydroxyheptadecanoate (misnomer in some catalogs); Heptadecanedioic acid, 1-methyl ester |

| Molecular Formula | C₁₈H₃₄O₄ |

| Molecular Weight | 314.46 g/mol |

| Functional Class | PROTAC Linker (Alkyl-Chain); Bioconjugation Reagent |

| Solubility | Soluble in DMSO, DCM, Methanol; Low solubility in water |

Commercial Availability & Supply Landscape[5][6]

The supply chain for CAS 72849-42-4 is bifurcated into Catalog Suppliers (mg to g scale for R&D) and Custom Synthesis CROs (kg scale for clinical development).

Tier 1: Validated Catalog Suppliers (R&D Scale)

These suppliers typically stock the compound with purities ranging from 95% to 98%.

-

MedChemExpress (MCE): Listed as a "PROTAC Linker." High reliability for small-scale screening.

-

BLD Pharm: Stocks various chain lengths; verified source for "Heptadecanedioic acid, 1-methyl ester."

-

Ambeed: reliable inventory for building blocks.

-

Sigma-Aldrich (Merck): Often available via their "Rare Chemical Library" or partner networks.

Tier 2: Bulk & Custom Synthesis (Process Scale)

For demands exceeding 100g, off-the-shelf availability drops. You must engage CROs specializing in long-chain fatty acid functionalization .

-

Key Synthesis Challenge: Separation of the mono-ester from the di-ester and di-acid byproducts requires high-efficiency column chromatography or fractional crystallization, which drives cost at scale.

-

Recommended Strategy: Request a "use test" sample (1g) before committing to a bulk order to verify the absence of the di-methyl ester impurity, which terminates PROTAC chains.

Sourcing Decision Matrix

The following decision tree outlines the optimal sourcing strategy based on your development phase.

Figure 1: Strategic sourcing workflow for CAS 72849-42-4 based on development stage.

Technical Specifications & Quality Control (QC)

In PROTAC synthesis, the purity of the linker is critical. Impurities in CAS 72849-42-4 can lead to "capping" of the E3 ligase or Target Protein ligand, resulting in inactive monofunctional byproducts that compete with the active PROTAC.

Critical Quality Attributes (CQAs)

| Attribute | Acceptance Criteria | Scientific Rationale |

| Appearance | White to off-white solid | Discoloration indicates oxidation of the alkyl chain or residual solvents. |

| Purity (HPLC) | ≥ 98.0% | High purity prevents formation of "dead-end" byproducts during conjugation. |

| Identity (H-NMR) | Conforms to structure | Must confirm integration ratio of Methyl Ester (3H, s, ~3.6 ppm) to alpha-methylene protons. |

| Impurity: Di-acid | ≤ 1.0% | Heptadecanedioic acid (hydrolysis product). Reacts at both ends, causing polymerization. |

| Impurity: Di-ester | ≤ 0.5% | Dimethyl heptadecanedioate. Inert to amide coupling; reduces yield and complicates purification. |

| Water Content | ≤ 0.5% | Excess water hydrolyzes the methyl ester back to the di-acid. |

Validated QC Protocol: Distinguishing the Mono-Ester

The most common synthesis route involves the statistical monomethylation of heptadecanedioic acid. This produces a statistical mixture of Di-acid : Mono-ester : Di-ester .

The "Golden Standard" Assay: Do not rely solely on LC-MS, as ionization efficiency varies between the acid and ester forms. 1H-NMR is required for molar ratio quantification.

NMR Diagnostic Peaks (CDCl3):

-

Methyl Ester Singlet:

ppm (3H). -

Alpha-Methylene (Acid side):

ppm (2H, t). -

Alpha-Methylene (Ester side):

ppm (2H, t).-

Note: The resolution between the two alpha-methylene triplets is often poor. The integration of the Methyl Ester singlet against the bulk chain (approx 1.25 ppm) is the primary check.

-

Handling, Stability & Storage

Hydrolytic Instability

As a methyl ester, CAS 72849-42-4 is susceptible to hydrolysis under basic conditions or in the presence of moisture.

-

Risk: Conversion to Heptadecanedioic acid (Di-acid).

-

Impact: If the di-acid is present, activation (e.g., with HATU/EDC) will crosslink your ligands, creating dimers instead of the desired PROTAC.

Storage Protocol

-

Temperature: Store at -20°C .

-

Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent moisture ingress.

-

Desiccation: Keep vials in a desiccator when warming to room temperature to prevent condensation.

Experimental Workflow: Linker Activation

The following workflow illustrates the standard procedure for utilizing CAS 72849-42-4 in a PROTAC synthesis campaign, highlighting the critical "Stop/Go" decision points.

Figure 2: Step-by-step synthetic workflow for incorporating CAS 72849-42-4 into a PROTAC molecule.

References

-

MedChemExpress (MCE). 17-Methoxy-17-oxoheptadecanoic acid Product Page. Retrieved from

-

BLD Pharm. Heptadecanedioic acid, 1-methyl ester Technical Data. Retrieved from

-

BroadPharm. PROTAC Linker Design and Chemistry. Retrieved from

-

ChemicalBook. CAS 72849-42-4 Suppliers and Properties. Retrieved from

- Troup, R. I., et al. (2020).Current Strategies for the Design of PROTAC Linkers: A Critical Review. Explor Target Antitumor Ther. 2020;1:273-312. (Contextual grounding for alkyl chain linkers).

Sources

Systematic Nomenclature and Synthesis of Monomethyl Esters of Long-Chain Diacids: A Technical Guide for Drug Development

Executive Summary

Monomethyl esters of long-chain diacids (LCDAs)—such as monomethyl sebacate and monomethyl adipate—are critical intermediates in drug development, serving as precursors for PROTAC linkers, lipid nanoparticle (LNP) components, and prodrug formulations. Despite their ubiquity, their nomenclature is frequently misunderstood, leading to inconsistencies in regulatory filings and patent literature. This whitepaper provides an authoritative guide to the IUPAC nomenclature of these asymmetric bifunctional molecules and details a self-validating synthetic protocol for their isolation.

Core IUPAC Nomenclature Principles

According to the IUPAC Nomenclature of Organic Chemistry (Blue Book, 2013 Recommendations), the naming of polyfunctional organic molecules is governed by a strict hierarchy of functional group seniority[1]. Understanding the causality behind these rules is essential for generating the Preferred IUPAC Name (PIN).

Functional Group Seniority and Causality

In a monomethyl ester of a diacid, the molecule contains both a free carboxylic acid (-COOH) and a methyl ester (-COOCH3).

-

The Rule: Carboxylic acids possess a higher oxidation state and are assigned higher IUPAC seniority than esters[2].

-

The Causality: Because the carboxylic acid is the senior group, it dictates the principal functional group and the suffix of the parent chain (i.e., -oic acid). The esterified end cannot act as the parent functional group and must be treated as a substituent[1].

Parent Chain Selection

IUPAC guidelines mandate that the parent structure must be the longest carbon chain containing the principal functional group. For straight-chain diacid monoesters, this continuous carbon chain inherently includes the carbonyl carbon of the esterified end. Because the ester carbon is subsumed into the parent alkane chain, the ester is not named as a separate functional class in the PIN. Instead, it is described by its substituent parts on the terminal carbon: an "oxo" (=O) group and an "alkyloxy" (methoxy, -OCH3) group[3].

Substitutive vs. Functional Class Nomenclature

-

Method A (Substitutive Nomenclature - PIN): The strict PIN for the monomethyl ester of sebacic acid (a 10-carbon chain) is 10-methoxy-10-oxodecanoic acid [4].

-

Method B (Functional Class Nomenclature): While substitutive nomenclature is the PIN, functional class names such as methyl hydrogen decanedioate are still widely accepted in general biochemical nomenclature[5].

Caption: IUPAC Nomenclature Decision Pathway for Monomethyl Esters of Diacids.

Nomenclature Reference Data

The following table summarizes the quantitative chain-length data and corresponding nomenclature for the most common LCDA monomethyl esters used in pharmaceutical synthesis.

| Carbon Chain Length | Diacid Common Name | Systematic Diacid Name | Preferred IUPAC Name (PIN) | Accepted Functional Class Name |

| C6 | Adipic acid | Hexanedioic acid | 6-methoxy-6-oxohexanoic acid | Methyl hydrogen hexanedioate |

| C8 | Suberic acid | Octanedioic acid | 8-methoxy-8-oxooctanoic acid | Methyl hydrogen octanedioate |

| C10 | Sebacic acid | Decanedioic acid | 10-methoxy-10-oxodecanoic acid | Methyl hydrogen decanedioate |

| C12 | Dodecanedioic acid | Dodecanedioic acid | 12-methoxy-12-oxododecanoic acid | Methyl hydrogen dodecanedioate |

| C16 | Thapsic acid | Hexadecanedioic acid | 16-methoxy-16-oxohexadecanoic acid | Methyl hydrogen hexadecanedioate |

Experimental Methodology: Desymmetrization Synthesis

Synthesizing these asymmetric bifunctional molecules presents a classic desymmetrization challenge. Direct mono-esterification of a symmetric diacid often yields a statistical mixture of unreacted diacid, monoester, and diester. To break this symmetry and isolate the monoester with high fidelity, we employ a controlled stoichiometric esterification coupled with a self-validating analytical purification workflow.

Step-by-Step Protocol

-